molecular formula C5H4OS B092450 4H-Thiopyran-4-one CAS No. 1003-41-4

4H-Thiopyran-4-one

Cat. No. B092450
CAS RN: 1003-41-4
M. Wt: 112.15 g/mol
InChI Key: VNXUJPCYZSNXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Thiopyran-4-one is a heterocyclic organic compound that contains a sulfur atom and a carbonyl group. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and chemical synthesis. In

Mechanism Of Action

The mechanism of action of 4H-Thiopyran-4-one derivatives varies depending on their biological activity. For example, some 4H-Thiopyran-4-one derivatives have been shown to inhibit the activity of certain enzymes, while others have been shown to bind to specific receptors. The exact mechanism of action of 4H-Thiopyran-4-one derivatives is still under investigation and further research is needed to fully understand their biological activity.

Biochemical And Physiological Effects

4H-Thiopyran-4-one derivatives have been shown to exhibit various biochemical and physiological effects. For example, some 4H-Thiopyran-4-one derivatives have been shown to inhibit the production of inflammatory cytokines, while others have been shown to induce apoptosis in cancer cells. The exact biochemical and physiological effects of 4H-Thiopyran-4-one derivatives depend on their chemical structure and biological activity.

Advantages And Limitations For Lab Experiments

The advantages of using 4H-Thiopyran-4-one derivatives in lab experiments include their versatility as intermediates for the synthesis of various compounds and their potential biological activity. However, the limitations of using 4H-Thiopyran-4-one derivatives in lab experiments include their potential toxicity and the need for further research to fully understand their mechanism of action and biological activity.

Future Directions

There are many future directions for the study of 4H-Thiopyran-4-one derivatives. For example, further research is needed to fully understand their mechanism of action and biological activity. Additionally, the synthesis of novel 4H-Thiopyran-4-one derivatives with improved biological activity and reduced toxicity is an area of active research. Finally, the potential applications of 4H-Thiopyran-4-one derivatives in various fields, including medicinal chemistry, material science, and chemical synthesis, are also areas of active research.

Synthesis Methods

The synthesis of 4H-Thiopyran-4-one can be achieved through various methods, including the reaction of α,β-unsaturated ketones with Lawesson's reagent, the reaction of α,β-unsaturated ketones with thiourea, and the reaction of α,β-unsaturated ketones with elemental sulfur. Among these methods, the reaction of α,β-unsaturated ketones with Lawesson's reagent is the most commonly used method for the synthesis of 4H-Thiopyran-4-one.

Scientific Research Applications

4H-Thiopyran-4-one has been widely studied for its potential applications in various fields. In medicinal chemistry, 4H-Thiopyran-4-one derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. In material science, 4H-Thiopyran-4-one derivatives have been used as building blocks for the synthesis of novel polymers and materials with unique properties. In chemical synthesis, 4H-Thiopyran-4-one derivatives have been used as versatile intermediates for the synthesis of various compounds.

properties

IUPAC Name

thiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4OS/c6-5-1-3-7-4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXUJPCYZSNXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143116
Record name 4H-Thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Thiopyran-4-one

CAS RN

1003-41-4
Record name Thiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thiopyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopyran-4-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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